molecular formula C25H32N6O B2723455 N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898617-16-8

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2723455
CAS No.: 898617-16-8
M. Wt: 432.572
InChI Key: PHDQDDVIFPNHDJ-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with butylphenyl, dimethylphenyl, and morpholino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-butylaniline with 3,4-dimethylaniline in the presence of a triazine precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(4-butylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-4-5-6-20-8-11-21(12-9-20)26-23-28-24(27-22-10-7-18(2)19(3)17-22)30-25(29-23)31-13-15-32-16-14-31/h7-12,17H,4-6,13-16H2,1-3H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDQDDVIFPNHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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